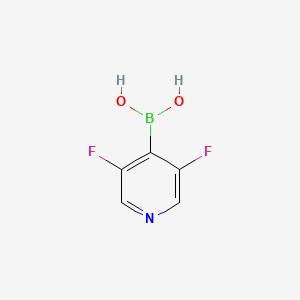

(3,5-difluoropyridin-4-yl)boronic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,5-difluoropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BF2NO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCALFSHGHOQLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391702 | |

| Record name | (3,5-Difluoropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956003-87-5 | |

| Record name | B-(3,5-Difluoro-4-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956003-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Difluoropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of (3,5-difluoropyridin-4-yl)boronic acid

An In-Depth Technical Guide to the Synthesis and Characterization of (3,5-difluoropyridin-4-yl)boronic acid

Executive Summary

This compound is a pivotal building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce the 3,5-difluoropyridin-4-yl moiety into complex organic molecules. The strategic placement of fluorine atoms on the pyridine ring can significantly modulate the physicochemical properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the synthesis, in-depth characterization, and critical applications of this valuable reagent, tailored for researchers and professionals in drug development. We present a field-tested synthetic protocol, detailed analytical characterization data, and insights into the rationale behind the experimental choices, ensuring both scientific accuracy and practical utility.

Introduction: The Strategic Importance of Fluorinated Heterocycles

The incorporation of fluorine into bioactive molecules is a well-established strategy in drug discovery for optimizing drug-like properties. Fluorine's high electronegativity and small size can lead to profound changes in a molecule's electronic profile, pKa, and conformation without a significant increase in steric bulk. When combined with a pyridine scaffold—a common motif in pharmaceuticals—the resulting fluorinated pyridines become highly sought-after intermediates.

Boronic acids and their derivatives are indispensable tools in organic synthesis, most notably as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction, a robust method for forming carbon-carbon bonds.[1] The stability, generally low toxicity, and commercial availability of many boronic acids have cemented their role as essential reagents.[1][2][3] this compound, in particular, serves as a versatile precursor for introducing a difluorinated pyridine ring, a structure found in numerous compounds under investigation for various therapeutic areas.[4]

Synthesis of this compound

The most common and efficient synthesis of this compound involves a directed ortho-metalation (DoM) strategy, followed by electrophilic trapping of the resulting organometallic intermediate with a borate ester. This approach offers high regioselectivity and good yields.

Retrosynthetic Analysis & Strategy

The target boronic acid is logically disconnected at the Carbon-Boron bond. This retrosynthetic step points to a 3,5-difluoropyridin-4-yl anion equivalent as the key intermediate, which can be generated from a suitable precursor like 3,5-difluoropyridine. The anion is then quenched with an electrophilic boron source, typically a trialkyl borate.

Synthetic Workflow Diagram

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry: Full Paper PDF & Summary | Bohrium [bohrium.com]

Spectroscopic data for (3,5-difluoropyridin-4-yl)boronic acid

An In-depth Technical Guide to the Spectroscopic Characterization of (3,5-difluoropyridin-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the spectroscopic techniques used to characterize this compound, a key building block in modern medicinal chemistry and materials science. As a Senior Application Scientist, the following sections synthesize technical accuracy with field-proven insights to ensure a comprehensive understanding of the molecule's structural elucidation.

Introduction

This compound (CAS No. 956003-87-5) is a heterocyclic organoboron compound with the molecular formula C5H4BF2NO2.[1] Its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, makes it a valuable reagent for the construction of complex molecules.[2][3] The precise characterization of this compound is paramount to ensure its purity and reactivity in subsequent synthetic transformations. This guide will delve into the core spectroscopic techniques for its analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture of its molecular framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple, showing a single resonance for the two equivalent aromatic protons.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 - 8.7 | Singlet (or broad singlet) | 2H | H-2, H-6 |

| ~7.5 - 8.5 (broad) | Broad Singlet | 2H | B(OH)₂ |

Causality behind Experimental Choices: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's resonances. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for boronic acids due to its ability to solubilize the compound and its distinct solvent peak. The broadness of the B(OH)₂ signal is due to exchange with residual water and quadrupolar broadening from the boron nucleus.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide insight into the electronic environment of each carbon atom in the molecule.

| Predicted Chemical Shift (δ) ppm | Splitting Pattern | Assignment |

| ~160 - 165 | Triplet (¹JCF) | C-3, C-5 |

| ~145 - 150 | Singlet | C-2, C-6 |

| Not directly observed | - | C-4 (ipso-carbon) |

Expertise & Experience: The carbon directly attached to the boron atom (ipso-carbon) is often difficult to observe due to quadrupolar relaxation caused by the ¹¹B nucleus, leading to a very broad or unobservable signal.[2] The large one-bond carbon-fluorine coupling (¹JCF) is a characteristic feature and is diagnostic for the presence of fluorine atoms directly attached to the aromatic ring.

Predicted ¹⁹F and ¹¹B NMR Spectral Data

These heteronuclear NMR experiments provide direct information about the fluorine and boron environments.

-

¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms, likely appearing as a broad singlet due to coupling with the quadrupolar boron nucleus.

-

¹¹B NMR: A broad singlet is anticipated, characteristic of a tricoordinate boronic acid. A modified pulse sequence may be required for better resolution.[2]

Experimental Protocol for NMR Data Acquisition

Caption: NMR Experimental Workflow for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to O-H, B-O, C-F, and aromatic ring vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Broad, Strong | O-H stretch (from B(OH)₂) |

| ~1600 | Medium | C=C aromatic ring stretch |

| ~1350 - 1400 | Strong | B-O stretch |

| ~1100 - 1200 | Strong | C-F stretch |

| ~850 | Medium | C-H out-of-plane bend |

Trustworthiness: The presence of a strong, broad absorption in the 3200-3600 cm⁻¹ region is a reliable indicator of the hydroxyl groups of the boronic acid functionality.[4] The strong B-O stretching absorption further confirms the presence of the boronic acid group.

Experimental Protocol for IR Data Acquisition

Caption: Attenuated Total Reflectance (ATR) IR Experimental Workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Expected Mass Spectrometric Data

The analysis of boronic acids by mass spectrometry can be challenging due to their propensity to form cyclic anhydrides (boroxines), especially under thermal conditions.[5] Electrospray ionization (ESI) is often a preferred method as it is a soft ionization technique.

| m/z Value | Ion | Comments |

| 159.03 | [M+H]⁺ | Expected molecular ion in positive ion mode. |

| 157.02 | [M-H]⁻ | Expected molecular ion in negative ion mode. |

| 141.02 | [M+H-H₂O]⁺ | Loss of water from the molecular ion. |

Authoritative Grounding: The fragmentation of phenylboronic acids in mass spectrometry often involves the loss of water from the boronic acid group or cleavage of the carbon-boron bond.[5] High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecular ion and its fragments.

Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: ESI-MS Experimental Workflow.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, IR, and MS techniques, is essential for its unambiguous structural confirmation and purity assessment. The methodologies and expected data presented in this guide provide a robust framework for researchers and scientists working with this important synthetic building block. Adherence to these protocols will ensure high-quality, reproducible data, thereby upholding the principles of scientific integrity in drug discovery and development.

References

An In-depth Technical Guide to (3,5-difluoropyridin-4-yl)boronic acid: Properties, Reactivity, and Applications

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of (3,5-difluoropyridin-4-yl)boronic acid, a key building block in modern synthetic and medicinal chemistry. We will delve into its core physical and chemical properties, explore its reactivity with a focus on palladium-catalyzed cross-coupling reactions, and discuss its applications in drug discovery and materials science. This document is intended for researchers, chemists, and drug development professionals who utilize advanced chemical intermediates.

Core Molecular Profile and Physicochemical Properties

This compound is a specialized heterocyclic organoboron compound. The presence of the difluorinated pyridine ring makes it a valuable reagent for introducing this specific motif into more complex molecular architectures, a common strategy in the development of novel pharmaceuticals and functional materials.[1][2]

Key Identifiers:

-

Chemical Name: this compound

Physical Properties

The compound is typically supplied as a white solid.[3] Its physical characteristics are summarized in the table below. These properties are critical for determining appropriate reaction conditions, solvent selection, and purification methods.

| Property | Value | Source(s) |

| Appearance | White Solid | [3] |

| Melting Point | ~165-170 °C | [3] |

| Solubility | Soluble in ethanol, dimethyl sulfoxide (DMSO), acetonitrile | [3] |

| Density | 1.44 g/cm³ | [3] |

| Boiling Point | 261.7 °C at 760 mmHg | [3] |

| Flash Point | 112 °C | [3] |

| Vapor Pressure | 0.00577 mmHg at 25 °C | [3] |

Stability and Storage

Like many heterocyclic boronic acids, this compound can be susceptible to decomposition, particularly protodeboronation, under ambient conditions.[7] Proper storage is paramount to maintain its integrity and reactivity.

-

Recommended Storage: Store in a freezer at temperatures under -20°C.[3][4]

-

Atmosphere: The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and oxygen.[3][4]

-

Handling: Avoid contact with strong acids, bases, and oxidizing agents. Keep containers tightly sealed when not in use.[3]

Chemical Synthesis and Reactivity

The synthesis of aryl and heteroaryl boronic acids typically involves a lithium-halogen exchange followed by borylation. This established pathway provides a reliable route to this compound and similar structures.

General Synthesis Workflow

The preparation generally starts from a halogenated pyridine precursor. The key transformation is the conversion of a carbon-halogen bond to a carbon-boron bond. This is often achieved by forming an organolithium or Grignard reagent at low temperatures, which is then quenched with a borate ester. Subsequent acidic workup hydrolyzes the boronate ester to the desired boronic acid.[8]

Caption: General synthesis route for this compound.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its function as a coupling partner in the Suzuki-Miyaura reaction.[1][9] This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, enabling the construction of complex biaryl and heteroaryl structures.[2][9]

Mechanistic Considerations: The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The boronic acid plays a crucial role during the transmetalation step, where the organic group (the 3,5-difluoropyridin-4-yl moiety) is transferred from the boron atom to the palladium center. The fluorine atoms on the pyridine ring act as electron-withdrawing groups, which can influence the electronic properties and reactivity of the molecule, potentially enhancing its binding affinity in a final drug product.[9]

Applications in Drug Discovery and Development

The unique electronic properties of boron and its ability to form covalent bonds make boronic acids invaluable in medicinal chemistry.[10] The incorporation of a pyridine ring, a common scaffold in pharmaceuticals, further enhances the utility of this specific building block.[1][2]

-

Scaffold Introduction: It serves as an efficient tool for introducing the 3,5-difluoropyridine motif into drug candidates. This can modulate key properties such as metabolic stability, lipophilicity, and receptor binding interactions.[2][9]

-

Lead Optimization: In drug development pipelines, chemists use Suzuki-Miyaura coupling with reagents like this to rapidly synthesize libraries of analogues for structure-activity relationship (SAR) studies.[11]

-

Targeted Therapies: Boronic acid-containing drugs have been successfully developed as enzyme inhibitors, including proteasome inhibitors for cancer therapy.[10][12][13] The ability of the boronic acid group to form reversible covalent bonds with active site residues is a key aspect of their mechanism of action.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, self-validating protocol for the coupling of this compound with an aryl bromide. Note: This is a general procedure and may require optimization for specific substrates.

Objective: To synthesize a 4-aryl-3,5-difluoropyridine derivative.

Materials:

-

This compound

-

Aryl bromide (Ar-Br)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)

-

Inert gas supply (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq). The use of excess boronic acid is a common strategy to drive the reaction to completion, compensating for any potential decomposition.

-

Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%). The choice of catalyst and ligand is critical and often substrate-dependent. For heteroaryl couplings, ligands like SPhos or XPhos can be beneficial.[14]

-

Solvent Addition: Add the degassed solvent(s) via syringe. A common choice is a mixture of an organic solvent like dioxane or toluene with water, as the aqueous phase is crucial for activating the base and facilitating the catalytic cycle.[15]

-

Reaction Execution: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C). The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer contains the desired product.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure coupled product.

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[16][17] It may also be harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3][17]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[17]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[17]

-

Inhalation: Move the person to fresh air.

-

Ingestion: Rinse mouth and seek immediate medical advice.

-

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its well-defined physical properties and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an essential building block for constructing complex molecules. For professionals in drug discovery and materials science, a thorough understanding of its handling, stability, and reaction protocols is crucial for leveraging its full synthetic potential.

References

- 1. cas 956003-87-5|| where to buy this compound [chemenu.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 956003-87-5 [amp.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. 956003-87-5(this compound) | Kuujia.com [kuujia.com]

- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 3-Fluoropyridine-4-boronic acid | C5H5BFNO2 | CID 2779353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. tcichemicals.com [tcichemicals.com]

The Impact of Difluorination on the Reactivity and Electronic Properties of Pyridine Boronic Acids: A Guide for Advanced Synthesis

An In-Depth Technical Guide

Introduction

In the landscape of modern medicinal chemistry and materials science, pyridine-based compounds are of paramount importance. Their unique electronic structure and ability to act as hydrogen bond acceptors make them privileged scaffolds in drug design.[1] The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for C-C bond formation, heavily relies on organoboron reagents, with pyridine boronic acids being particularly valuable building blocks.[1][2][3] This guide delves into a specific, highly valuable subclass: difluorinated pyridine boronic acids.

The strategic incorporation of fluorine into organic molecules is a well-established strategy to modulate their physicochemical and biological properties. Fluorine's high electronegativity can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[4] When applied to the pyridine boronic acid scaffold, difluorination imparts a unique set of electronic characteristics that significantly enhance their reactivity and utility. This document provides a comprehensive technical overview for researchers, chemists, and drug development professionals on the synthesis, electronic nature, and reaction dynamics of these powerful synthetic intermediates.

Chapter 1: The Electronic Landscape of Difluorinated Pyridine Boronic Acids

The presence of two highly electronegative fluorine atoms dramatically reshapes the electronic distribution within the pyridine ring and, consequently, the properties of the boronic acid moiety. This influence is primarily driven by strong inductive effects.

Inductive Effects and Lewis Acidity

Fluorine atoms exert a potent electron-withdrawing effect (–I effect) on the aromatic ring. This inductive pull reduces the electron density across the pyridine scaffold and, crucially, at the boron center. The consequence is a significant increase in the Lewis acidity of the boronic acid.[4][5] A more Lewis acidic boron atom is more electrophilic, a key factor influencing its reactivity in catalytic cycles.

This increased acidity is quantitatively reflected in the compound's pKa value. Aryl boronic acids are generally more acidic than their alkyl counterparts, and the addition of electron-withdrawing groups, like fluorine, further decreases the pKa.[6] For instance, the pKa of unsubstituted phenylboronic acid is approximately 8.86, whereas fluorinated analogues exhibit pKa values ranging from 6.17 to 8.77, depending on the number and position of the fluorine atoms.[4][7] While specific pKa data for all difluoropyridine boronic acid isomers is not consolidated, the trend observed in fluorinated phenylboronic acids provides a strong predictive model. The position of the fluorine atoms is critical; an ortho-fluorine, for example, can potentially form an intramolecular hydrogen bond with the boronic acid's hydroxyl group, further enhancing its acidity.[4]

Table 1: Influence of Fluorine Substitution on Acidity of Phenylboronic Acids

This table illustrates the general trend of increasing acidity with fluorine substitution, which is analogous to the behavior expected in the pyridine series.

| Compound | pKa Value | Key Electronic Influence |

| Phenylboronic Acid | ~8.86 | Baseline |

| 4-Fluorophenylboronic Acid | ~8.77 | Weakest effect due to competing inductive and resonance effects.[4] |

| 3-Fluorophenylboronic Acid | ~8.38 | Stronger inductive effect increases acidity. |

| 2-Fluorophenylboronic Acid | ~8.00 | Acidity enhanced by inductive effect and potential H-bonding.[4] |

| 2,3,4,6-Tetrafluorophenylboronic Acid | ~6.17 | Cumulative inductive effect from multiple fluorine atoms significantly increases acidity.[7] |

Mitigating the "2-Pyridyl Problem"

A classic challenge in Suzuki-Miyaura couplings involving pyridine substrates is the "2-pyridyl problem." The lone pair of electrons on the pyridine nitrogen atom can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[2] The electron-withdrawing nature of the two fluorine atoms reduces the electron density on the nitrogen atom, thereby decreasing its Lewis basicity. This makes the nitrogen a poorer ligand for the palladium center, mitigating catalyst inhibition and often leading to cleaner reactions and higher yields.[8]

Diagram 1: Electronic Influence of Difluorination

The following diagram illustrates how the inductive effects of two fluorine atoms pull electron density away from the pyridine ring and the boron center, increasing its Lewis acidity.

Caption: Inductive electron withdrawal (-I) by fluorine atoms.

Chapter 2: Enhanced Reactivity in Suzuki-Miyaura Cross-Coupling

The altered electronic properties of difluorinated pyridine boronic acids directly translate to enhanced performance in Suzuki-Miyaura cross-coupling reactions.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the aryl halide (Ar-X) bond.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is often rate-limiting.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Caption: Key steps of the palladium-catalyzed Suzuki-Miyaura reaction.

The increased Lewis acidity of the difluorinated pyridine boronic acid facilitates the crucial transmetalation step.[9] The more electrophilic boron center is more susceptible to nucleophilic attack by the hydroxide or alkoxide species formed from the base, which in turn promotes the transfer of the pyridyl group to the palladium catalyst.

Comparative Performance

Studies consistently show that electron-poor boronic acids, such as fluorinated variants, are often more reactive coupling partners.[10] This enhanced reactivity can lead to higher yields, faster reaction times, and the ability to use milder reaction conditions compared to their non-fluorinated counterparts.

Table 2: Representative Suzuki-Miyaura Coupling Yields

Yields are illustrative and highly dependent on the specific coupling partners, catalyst, ligand, and conditions.

| Boronic Acid | Coupling Partner | Product | Yield (%) | Reference |

| 3-Pyridylboronic acid | Aryl Bromide | 3-Arylpyridine | 60-80% | General Expectation |

| 2,6-Difluoro-3-pyridylboronic acid | Aryl Bromide | 2,6-Difluoro-3-arylpyridine | >90% | [11] |

| 2-Thiopheneboronic acid | Pyridine-2-sulfonyl fluoride | 2-(Thiophen-2-yl)pyridine | 82% | [2] |

| 4-Cyanophenylboronic acid | Pyridine-2-sulfonyl fluoride | 2-(4-Cyanophenyl)pyridine | Modest Yields | [10] |

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating system for the coupling of a difluorinated pyridine boronic acid with an aryl bromide. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize a biaryl compound via Pd-catalyzed cross-coupling.

Materials:

-

Difluorinated Pyridine Boronic Acid (e.g., (2,6-difluoropyridin-3-yl)boronic acid) (1.2 eq)

-

Aryl Bromide (1.0 eq)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

-

Base (e.g., K₂CO₃ or Na₃PO₄) (2-3 eq)

-

Degassed Solvent (e.g., Dioxane/Water 4:1)

Protocol Steps:

-

Vessel Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), the difluorinated pyridine boronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq).

-

Causality: Using a slight excess of the boronic acid ensures complete consumption of the often more valuable aryl halide. The base is crucial for activating the boronic acid and facilitating the transmetalation step. Pd(dppf)Cl₂ is a robust, air-stable catalyst suitable for a wide range of substrates.[10]

-

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Causality: This is a critical step. The Pd(0) active species in the catalytic cycle is sensitive to oxygen, which can cause catalyst degradation and side reactions. An inert atmosphere is essential for catalyst longevity and high yields.

-

-

Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe.

-

Causality: Degassing the solvent removes dissolved oxygen. The presence of water can be beneficial, increasing the solubility of the inorganic base and influencing the speciation of the boronic acid to facilitate the reaction.[10]

-

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate. Monitoring ensures the reaction is stopped upon completion, preventing potential degradation of the product.

-

-

Work-up: After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

-

Causality: The aqueous wash removes the inorganic base and salts. The brine wash helps to break any emulsions and further dry the organic layer.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

-

Causality: This final step removes any unreacted starting materials, catalyst residues, and byproducts to yield the pure biaryl product.[2]

-

Chapter 3: Synthesis of Difluorinated Pyridine Boronic Acids

The reliable synthesis of these building blocks is crucial for their application. Several robust methods have been established.

Common Synthetic Pathways

-

Halogen-Metal Exchange and Borylation: This is a fundamental and widely used method. It involves treating a difluorohalopyridine (typically bromo- or iodo-) with a strong organolithium base (e.g., n-BuLi or LDA) at low temperatures, followed by quenching the resulting lithiated intermediate with a trialkyl borate (e.g., B(OMe)₃ or B(OiPr)₃). Subsequent acidic workup hydrolyzes the boronate ester to the desired boronic acid.

-

Palladium-Catalyzed Borylation: This method involves the cross-coupling of a difluorohalopyridine with a boron-containing reagent like bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. This directly yields the boronate ester, which can be hydrolyzed if the free boronic acid is needed.[12]

-

Directed ortho-Metalation (DoM): If the pyridine ring contains a directing group, a C-H bond ortho to that group can be selectively deprotonated with a strong base, followed by borylation.

Diagram 3: Synthetic Workflow via Halogen-Metal Exchange

Caption: A common route to difluoropyridine boronic acids.

Chapter 4: Stability, Handling, and Applications

Stability and Storage

Boronic acids are generally stable solids, but they can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[4][13] Commercial boronic acids often exist as a mixture of the acid and its boroxine. This equilibrium is typically of little consequence for reactions like the Suzuki-Miyaura coupling, as the boroxine readily hydrolyzes back to the monomeric acid under the reaction conditions. For long-term storage, it is advisable to keep them in a cool, dry place, tightly sealed to minimize contact with atmospheric moisture.

Another potential degradation pathway is protodeboronation, the cleavage of the C-B bond.[4] While difluorinated aryl boronic acids are generally robust, prolonged exposure to harsh acidic or basic conditions should be avoided during storage or workup.

Applications in Drug Discovery

The difluoropyridyl moiety is a highly sought-after scaffold in drug design. Its inclusion can confer several advantages:

-

Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the drug's half-life.

-

Enhanced Binding Affinity: Fluorine can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with enzyme active sites.

-

Modulated Physicochemical Properties: The pyridine nitrogen acts as a hydrogen bond acceptor, often improving aqueous solubility, while the fluorine atoms increase lipophilicity. This balance is critical for tuning a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

The rise of boronic acids as therapeutic agents themselves, highlighted by the FDA approval of drugs like Bortezomib for multiple myeloma, has further spurred interest in these compounds.[6][14][15] Difluorinated pyridine boronic acids serve as key intermediates in the synthesis of a new generation of complex molecules targeting a wide range of diseases, from cancer to viral infections.[14][16]

Conclusion

Difluorination of the pyridine boronic acid scaffold is a powerful chemical strategy that yields highly valuable and reactive building blocks for organic synthesis. The strong inductive effects of the fluorine atoms increase the Lewis acidity of the boron center, which enhances reactivity in Suzuki-Miyaura cross-coupling, particularly by facilitating the rate-limiting transmetalation step. Furthermore, the reduced basicity of the pyridine nitrogen helps to mitigate catalyst inhibition. These predictable and beneficial electronic modifications, combined with the proven advantages of incorporating the difluoropyridyl motif into bioactive molecules, establish difluorinated pyridine boronic acids as indispensable tools for researchers, scientists, and professionals in the field of drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,6-difluoropyridyl-3-boronic acid - 136466-94-9 - Structure, Synthesis, Properties [organoborons.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 15. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Key Building Block: A Technical Guide to (3,5-difluoropyridin-4-yl)boronic acid

An In-depth Exploration of the Synthesis, History, and Application of a Critical Reagent in Modern Drug Discovery

Introduction: The Strategic Value of Fluorinated Pyridine Boronic Acids

In the landscape of modern medicinal chemistry, the pyridine scaffold is a ubiquitous feature, prized for its ability to engage in critical hydrogen bonding interactions and serve as a bioisostere for a phenyl ring. The strategic introduction of fluorine atoms to this core structure can profoundly influence a molecule's physicochemical properties, enhancing metabolic stability, modulating pKa, and improving binding affinity to biological targets.[1][2] When this fluorinated pyridine core is further functionalized with a boronic acid moiety, it becomes a powerful and versatile building block for the construction of complex molecular architectures, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4]

This technical guide focuses on a particularly valuable member of this class: (3,5-difluoropyridin-4-yl)boronic acid . We will delve into its discovery and historical context, provide a detailed examination of its synthesis with a focus on the underlying chemical principles, and explore its applications as a key intermediate in the development of novel therapeutics.

Physicochemical Properties and Handling

This compound is a white solid with a melting point in the range of 165-170 °C.[5] It is soluble in common organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and acetonitrile.[5] As with many boronic acids, it is important to handle and store this compound under anhydrous conditions to prevent dehydration to the corresponding boroxine (a cyclic trimer). It should be stored in a tightly sealed container, away from moisture and strong oxidizing agents.[5]

| Property | Value | Source |

| CAS Number | 956003-87-5 | [6] |

| Molecular Formula | C₅H₄BF₂NO₂ | [5] |

| Appearance | White solid | [5] |

| Melting Point | ~165-170 °C | [5] |

| Solubility | Soluble in ethanol, DMSO, acetonitrile | [5] |

The Genesis of this compound: A Story of Methodical Synthesis

While a singular "discovery" paper for this compound is not readily apparent in the literature, its emergence is a direct result of the development of robust methods for the synthesis of heteroaryl boronic acids. The most prevalent and logical synthetic route to this compound is through the lithiation-borylation of a suitable precursor, a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic systems.[7]

The Lithiation-Borylation Approach: A Mechanistic Perspective

The synthesis of this compound via lithiation-borylation leverages the directing effect of the fluorine atoms and the nitrogen atom within the pyridine ring to achieve regioselective deprotonation. The most logical starting material for this synthesis is 3,5-difluoropyridine .

The key steps in this process are:

-

Deprotonation (Lithiation): 3,5-difluoropyridine is treated with a strong, sterically hindered, non-nucleophilic base at low temperature. Lithium diisopropylamide (LDA) is an ideal choice for this transformation.[8] The acidity of the C-4 proton is enhanced by the electron-withdrawing inductive effects of the two flanking fluorine atoms. This allows for selective deprotonation at the 4-position, forming a highly reactive pyridyl lithium intermediate. The use of very low temperatures (typically -78 °C) is crucial to prevent side reactions and ensure the kinetic stability of the organolithium species.

-

Borylation: The in-situ generated pyridyl lithium species is then quenched with an electrophilic boron source. Triisopropyl borate, B(OiPr)₃, is commonly used for this purpose. The nucleophilic carbon of the pyridyl lithium attacks the electrophilic boron atom of the borate ester, forming a boronate complex.

-

Hydrolysis: The resulting boronate ester is not isolated but is directly hydrolyzed under acidic conditions to yield the final this compound.

Figure 1: General workflow for the synthesis of this compound via lithiation-borylation.

Detailed Experimental Protocol (Exemplary)

The following is a representative, detailed protocol for the synthesis of this compound, based on established lithiation-borylation procedures for analogous fluorinated pyridines.[8]

Materials:

-

3,5-Difluoropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of LDA: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous THF and freshly distilled diisopropylamine. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-BuLi in hexanes dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

-

Lithiation of 3,5-Difluoropyridine: To the freshly prepared LDA solution at -78 °C, add a solution of 3,5-difluoropyridine in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.

-

Borylation: To the reaction mixture at -78 °C, add triisopropyl borate dropwise. The reaction is typically exothermic, so slow addition is crucial to maintain the low temperature. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Isolation: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of aqueous HCl. Stir the mixture vigorously for 1 hour. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by trituration with a non-polar solvent to afford the pure product as a white solid.

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a key building block in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction allows for the efficient formation of a carbon-carbon bond between the pyridine ring and a variety of aryl or heteroaryl halides, providing access to a vast array of complex molecular structures.[4]

Figure 2: Schematic representation of the Suzuki-Miyaura cross-coupling reaction utilizing this compound.

The 3,5-difluoropyridinyl moiety is a highly sought-after fragment in drug design. Its incorporation into drug candidates can lead to improved potency, selectivity, and pharmacokinetic properties. While specific, publicly disclosed clinical candidates explicitly using this compound can be challenging to pinpoint due to the proprietary nature of drug development, the importance of this structural motif is evident in several therapeutic areas:

-

Kinase Inhibitors: The pyridine ring is a common scaffold in kinase inhibitors, often mimicking the adenine region of ATP. The fluorine atoms can enhance binding to the kinase active site and improve metabolic stability. The use of difluoromethyl groups, which are electronically similar to the difluoropyridine motif, is a known strategy in the design of kinase inhibitors.

-

GLP-1 Receptor Agonists: Small molecule agonists of the glucagon-like peptide-1 (GLP-1) receptor are a major area of research for the treatment of type 2 diabetes and obesity. The discovery of orally bioavailable GLP-1 receptor agonists has been a significant breakthrough, and fluorinated heterocyclic scaffolds are often key components of these molecules.

The strategic placement of the boronic acid at the 4-position of the 3,5-difluoropyridine ring allows for the extension of the molecular structure in a key vector, enabling medicinal chemists to probe interactions with target proteins and optimize the overall pharmacological profile of a lead compound.

Conclusion

This compound stands as a testament to the power of strategic synthetic methodology in advancing drug discovery. Its synthesis, primarily achieved through a regioselective lithiation-borylation sequence, provides reliable access to a highly valuable and versatile building block. The unique combination of a fluorinated pyridine core and a reactive boronic acid handle makes it an indispensable tool for medicinal chemists, enabling the efficient construction of novel and complex molecular entities with the potential to become next-generation therapeutics. As the demand for more effective and safer drugs continues to grow, the importance of key intermediates like this compound in the drug development pipeline is only set to increase.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 956003-87-5(this compound) | Kuujia.com [kuujia.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. proactivemr.com [proactivemr.com]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

- 8. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to (3,5-Difluoropyridin-4-yl)boronic acid (CAS 956003-87-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5-Difluoropyridin-4-yl)boronic acid, identified by CAS number 956003-87-5, is a fluorinated heterocyclic organic compound that has emerged as a critical building block in modern medicinal chemistry. Its unique structural features, particularly the presence of fluorine atoms on the pyridine ring, impart valuable properties to molecules, making it a sought-after intermediate in the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, its applications in drug discovery with a focus on Suzuki-Miyaura cross-coupling reactions, and a list of commercial suppliers.

Physicochemical Properties

This compound is typically a white solid with the molecular formula C5H4BF2NO2 and a molecular weight of approximately 158.9 g/mol .[1] The presence of the electron-withdrawing fluorine atoms influences the electronic properties of the pyridine ring and the acidity of the boronic acid moiety.

| Property | Value | Source(s) |

| CAS Number | 956003-87-5 | [2] |

| Molecular Formula | C5H4BF2NO2 | [1] |

| Molecular Weight | 158.9 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | Approximately 165-170 °C | [1] |

| Solubility | Soluble in common organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and acetonitrile. | [1] |

Synthesis of this compound

The synthesis of this compound is generally achieved through a metal-halogen exchange reaction followed by borylation. A representative laboratory-scale protocol is detailed below. This procedure is based on established methods for the synthesis of aryl and heteroaryl boronic acids.[3][4]

Experimental Protocol: Synthesis

Materials:

-

3,5-Difluoropyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1N)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Nitrogen gas atmosphere

-

Dry glassware

Procedure:

-

Reaction Setup: Under a nitrogen atmosphere, add a solution of 3,5-difluoropyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise to the reaction mixture, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

-

Borylation: To the resulting solution, add triisopropyl borate (1.2 equivalents) dropwise, again keeping the internal temperature below -70 °C.

-

Quenching and Workup: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours. Cool the mixture to 0 °C and quench the reaction by the slow addition of 1N hydrochloric acid until the pH of the aqueous layer is between 5 and 6.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a white solid.

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is widely employed in the pharmaceutical industry to synthesize complex molecules, including kinase inhibitors. The 3,5-difluoropyridinyl moiety can enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic properties.[1]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the boronic acid, and reductive elimination to form the final product and regenerate the catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with an aryl or heteroaryl halide.[3][5]

Materials:

-

This compound (1.2 equivalents)

-

Aryl or heteroaryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

-

Base (e.g., aqueous sodium carbonate, 2.0 equivalents)

-

Solvent (e.g., 1,4-dioxane or toluene)

-

Nitrogen gas atmosphere

-

Dry glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add the aryl or heteroaryl halide (1.0 mmol), this compound (1.2 mmol), and the palladium catalyst (e.g., 0.03 mmol of Pd(PPh3)4).

-

Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 10-15 minutes.

-

Solvent and Base Addition: Add the degassed solvent (e.g., 10 mL of 1,4-dioxane) followed by the degassed aqueous base solution (e.g., 2 mL of 1M Na2CO3).

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Application in Kinase Inhibitor Synthesis

Safety and Handling

Boronic acids are generally considered to be of low toxicity. However, as with all laboratory chemicals, appropriate safety precautions should be taken. It is recommended to handle this compound in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1]

Suppliers

This compound is available from several chemical suppliers that specialize in research and development compounds. A non-exhaustive list of potential suppliers includes:

It is recommended to contact these suppliers directly for availability, pricing, and purity information.

References

- 1. US20040142916A1 - Kinase inhibitors and associated pharmaceutical compositions and methods of use - Google Patents [patents.google.com]

- 2. 956003-87-5(this compound) | Kuujia.com [kuujia.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

A-Computational-Guide-to-the-Reactivity-of-3-5-difluoropyridin-4-yl-boronic-acid-A-Whitepaper-for-Drug-Discovery-Professionals

Abstract

(3,5-difluoropyridin-4-yl)boronic acid is a pivotal building block in modern medicinal chemistry, enabling access to complex molecular architectures through robust cross-coupling methodologies. The strategic placement of fluorine atoms and the pyridine nitrogen imparts unique electronic properties that significantly influence its reactivity, stability, and interaction with catalytic systems. Understanding these properties at a quantum-mechanical level is crucial for reaction optimization, catalyst design, and the prediction of novel reaction pathways. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for investigating the reactivity of this valuable reagent using computational density functional theory (DFT). We delineate a self-validating, step-by-step protocol, from initial molecular modeling to the elucidation of complete catalytic cycles, using the Suzuki-Miyaura cross-coupling reaction as a case study. The causality behind key experimental choices, such as the selection of DFT functionals and basis sets, is explained to ensure both technical accuracy and practical applicability.

Introduction: The Strategic Importance of Fluorinated Pyridylboronic Acids

In pharmaceutical research, the incorporation of fluorine atoms and nitrogen-containing heterocycles into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1] this compound (DFPBA) merges these two critical motifs. Its utility is most pronounced in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[2]

The reactivity of DFPBA is governed by a delicate interplay of electronic effects:

-

Inductive Effects: The two fluorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect. This increases the Lewis acidity of the boron center, which can influence the crucial transmetalation step in catalytic cycles.[2][3]

-

Pyridine Nitrogen: The nitrogen atom can act as a Lewis base, potentially coordinating to the metal catalyst or influencing the boronic acid's pKa.[4][5] This dual electronic nature—an electron-deficient ring coupled with a basic nitrogen site—makes DFPBA a fascinating and complex substrate for computational analysis.

This guide will provide the theoretical grounding and a practical, step-by-step workflow to computationally model the reactivity of DFPBA, enabling researchers to move beyond trial-and-error experimentation and towards rational, predictive reaction design.

Theoretical Foundations: Density Functional Theory (DFT) in Practice

Density Functional Theory (DFT) has become a primary tool for elucidating reaction mechanisms in organometallic chemistry.[6] It offers a favorable balance between computational cost and accuracy, allowing for the quantitative prediction of geometries, reaction energies, and activation barriers.

Pillar 1: Selecting the Right Functional

The "functional" is the component of a DFT calculation that approximates the electron exchange and correlation energy. The choice of functional is critical and should be guided by literature precedence for similar systems.[7] For organometallic reactions involving transition metals like palladium, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, often provide superior accuracy.[8][9]

-

Recommended Functionals:

-

B3LYP: A widely used and well-benchmarked hybrid functional, often serving as a reliable starting point for organometallic systems.[10]

-

M06-2X: A high-nonlocality functional that performs well for main-group thermochemistry, kinetics, and noncovalent interactions.

-

ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections, making it suitable for systems where non-covalent interactions are important.

-

Pillar 2: Choosing an Appropriate Basis Set

The basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy and computational cost.

-

Recommended Basis Sets:

-

For C, H, O, N, F, B: Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets like cc-pVTZ are recommended for high accuracy.[8]

-

For Palladium (Pd): Due to the large number of electrons and relativistic effects, effective core potentials (ECPs) are typically used. The LANL2DZ or SDD (Stuttgart/Dresden) basis sets are standard choices that replace the core electrons with a potential, saving significant computational time.[11]

-

A Validated Workflow for Reactivity Analysis

This section outlines a self-validating, step-by-step protocol for investigating the reactivity of DFPBA in a Suzuki-Miyaura cross-coupling reaction. This workflow ensures that each computational step is verified before proceeding to the next, building a robust and trustworthy mechanistic model.

Caption: A validated computational workflow for mechanistic studies.

Experimental Protocol: Step-by-Step Methodology

Step 1: Molecular Structure Preparation

-

Using a molecular builder (e.g., Avogadro, GaussView), construct the 3D structures for all species: this compound, the coupling partner (e.g., bromobenzene), the catalyst (e.g., Pd(PPh₃)₂), and the base (e.g., OH⁻).

-

Perform an initial, low-level geometry optimization using molecular mechanics (e.g., UFF) to obtain a reasonable starting geometry.

Step 2: Ground State Optimization and Verification

-

Set up a geometry optimization calculation using your chosen DFT functional and basis set (e.g., B3LYP/LANL2DZ for Pd, 6-31G(d) for other atoms). Include a solvent model (e.g., PCM for THF) if applicable.

-

Upon completion, perform a frequency calculation at the same level of theory.

-

Self-Validation Check: Confirm that the output shows zero imaginary frequencies. This verifies the structure is a true energy minimum on the potential energy surface.

Step 3: Elucidating the Reaction Pathway

-

Transition State (TS) Search: For each elementary step (oxidative addition, transmetalation, reductive elimination), generate an initial guess for the transition structure. This can be done manually or using automated methods like Synchronous Transit-Guided Quasi-Newton (QST2/QST3).[12]

-

Run a transition state optimization (e.g., OPT=TS in Gaussian). This is a challenging calculation that seeks a first-order saddle point.[13]

-

Self-Validation Check 1 (Frequency): Perform a frequency calculation on the optimized TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.[13]

-

Self-Validation Check 2 (IRC): Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the verified TS.[14][15] This traces the minimum energy path downhill from the saddle point. A successful IRC calculation must connect the transition state to the correct reactant and product minima, confirming the TS links the desired species.[14][15][16]

Step 4: Data Analysis and Interpretation

-

Extract the Gibbs free energies (G) for all optimized reactants, intermediates, transition states, and products.

-

Calculate the activation energy (ΔG‡ = G_TS - G_Reactant) and the overall reaction energy (ΔG_rxn = G_Product - G_Reactant).

-

Analyze key geometric parameters (bond lengths, angles) and electronic properties (e.g., Natural Bond Orbital (NBO) charges) to gain mechanistic insight.

Case Study: Suzuki-Miyaura Coupling of DFPBA

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[10][17][18] The specific role of DFPBA, particularly the fluoropyridinyl group, is most pronounced during the transmetalation step.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

The transmetalation step is often rate-limiting and involves the transfer of the difluoropyridinyl group from the boron atom to the palladium center. The strong electron-withdrawing nature of the fluorines increases the Lewis acidity of the boron, which is expected to facilitate the formation of the boronate species [ArB(OH)₃]⁻, the active nucleophile in many proposed mechanisms.[2]

Data Presentation: Calculated Energy Profile

A computational study would yield a Gibbs free energy profile. The table below presents hypothetical but realistic data for the coupling of DFPBA with bromobenzene, catalyzed by Pd(PPh₃)₂.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | Pd(0)L₂ + ArX + Ar'B(OH)₂ | 0.0 (Reference) |

| TS₁ (Oxidative Addition) | Oxidative Addition TS | +15.2 |

| Intermediate 1 | Ar-Pd(II)-X Complex | -5.4 |

| TS₂ (Transmetalation) | Transmetalation TS | +18.7 |

| Intermediate 2 | Ar-Pd(II)-Ar' Complex | -12.1 |

| TS₃ (Reductive Elimination) | Reductive Elimination TS | +10.5 |

| Products | Pd(0)L₂ + Ar-Ar' | -25.6 |

Energies are hypothetical and for illustrative purposes. Level of theory: B3LYP/6-311+G(d,p) (SDD for Pd).

From this data, the turnover-limiting step is predicted to be transmetalation , with the highest activation barrier (ΔG‡ = 18.7 - (-5.4) = 24.1 kcal/mol). This insight allows researchers to focus optimization efforts on this specific step, for example, by exploring different bases or solvent systems that might stabilize this transition state.

Conclusion

This technical guide provides a robust and validated computational framework for investigating the reactivity of this compound. By systematically applying the described DFT protocols, researchers can elucidate complex reaction mechanisms, identify rate-limiting steps, and rationalize the unique electronic effects imparted by the difluoropyridine moiety. This predictive, in-silico approach is an indispensable tool in modern drug discovery, accelerating the development of efficient synthetic routes and enabling the rational design of novel, complex molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 7. reddit.com [reddit.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. The art of finding transition structures · The DFT Course [thisisntnathan.github.io]

- 13. Transition-state theory — Computational Chemistry from Laptop to HPC [kthpanor.github.io]

- 14. Intrinsic Reaction Coordinate (IRC) - ORCA 6.0 TUTORIALS [faccts.de]

- 15. scm.com [scm.com]

- 16. Intrinsic-reaction-coordinate calculations - VASP Wiki [vasp.at]

- 17. DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DFT studies on palladium catalyzed Suzuki-Miyaura reaction [morressier.com]

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling Using (3,5-Difluoropyridin-4-yl)boronic Acid

Introduction: The Strategic Value of the 3,5-Difluoropyridine Moiety

In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorinated heterocyclic scaffolds is a widely employed strategy to enhance the pharmacological profiles of bioactive molecules.[1][2][3] The 3,5-difluoropyridine unit, in particular, is a privileged structural motif. The two fluorine atoms exert a profound influence on the electronic properties of the pyridine ring, enhancing metabolic stability, increasing bioavailability, and modulating binding affinity to target proteins.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, and its application in the synthesis of complex molecules containing the 3,5-difluoropyridine core is of paramount importance.[4][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki-Miyaura coupling reaction utilizing (3,5-difluoropyridin-4-yl)boronic acid. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and field-proven protocol, and offer insights into troubleshooting and optimization.

The Mechanism: A Palladium-Catalyzed Orchestration

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-defined catalytic cycle.[4][5][7] Understanding this mechanism is crucial for rationalizing the choice of reagents and conditions, and for effective troubleshooting. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[5][8]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (typically an aryl or vinyl halide) to a Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a Pd(II) species.[5][7] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[4]

-

Transmetalation: This is the step where the organic group from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex.[9][10] This activated boronate then exchanges its organic moiety with the halide on the Pd(II) complex. The choice of base is critical and can significantly impact the reaction rate and yield.[10][11]

-

Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the palladium center, forming the desired carbon-carbon bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][5][7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials and Reagents:

-

This compound (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes. This step is crucial to prevent the oxidation of the palladium catalyst.

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The addition of water often improves the solubility of the base and can accelerate the reaction.[4]

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature and reaction time will depend on the specific substrates and should be monitored by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[5] The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Data Presentation: Representative Reaction Conditions

The choice of catalyst, ligand, base, and solvent system can significantly influence the outcome of the Suzuki-Miyaura coupling. The following table summarizes typical conditions and their impact on the reaction.

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85 |

| Pd₂(dba)₃ (1) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 8 | 92 |

| Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2) | THF/H₂O (5:1) | 80 | 16 | 78 |

| PdCl₂(dppf) (2) | - | Na₂CO₃ (2) | DMF | 110 | 6 | 88 |

Yields are representative and will vary depending on the specific substrates used.

Field-Proven Insights & Troubleshooting

Challenges with Heteroaromatic Boronic Acids:

This compound, like many heteroaromatic boronic acids, can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[7] This is often exacerbated by prolonged reaction times, high temperatures, and the presence of excess water or protic solvents.

Troubleshooting Common Issues:

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Poor solubility of reagents | - Use a fresh batch of catalyst- Ensure thorough degassing of solvents and reaction vessel- Try a different solvent system (e.g., DMF, toluene) |

| Protodeboronation of Boronic Acid | - High temperature- Prolonged reaction time- Excess water | - Lower the reaction temperature- Monitor the reaction closely and stop when complete- Use anhydrous conditions or minimize the amount of water |

| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst | - Rigorously exclude oxygen from the reaction- Consider using a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄) |

| Difficulty in Purification | - Co-elution of product with byproducts or starting materials | - Optimize the eluent system for column chromatography- Consider recrystallization as an alternative purification method |

Ligand Selection:

The choice of phosphine ligand is critical for a successful Suzuki-Miyaura coupling.[4][12] For challenging substrates, such as electron-deficient heteroaryl halides or sterically hindered coupling partners, the use of bulky, electron-rich phosphine ligands like SPhos or XPhos can significantly improve reaction rates and yields.[12] These ligands promote the reductive elimination step and can stabilize the palladium catalyst.

References

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. dovepress.com [dovepress.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Cross-Coupling of (3,5-Difluoropyridin-4-yl)boronic Acid with Heteroaryl Chlorides

Introduction: The Strategic Importance of the 3,5-Difluoropyridinyl Moiety in Modern Drug Discovery

The incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity. The pyridine ring, a ubiquitous heterocycle in pharmaceuticals, when substituted with fluorine, offers a unique combination of properties. Specifically, the 3,5-difluoropyridinyl moiety has emerged as a critical pharmacophore. The two fluorine atoms flanking the 4-position modulate the electronics of the pyridine ring, enhancing its stability and altering its pKa, which can be pivotal for optimizing drug-target interactions and pharmacokinetic profiles.